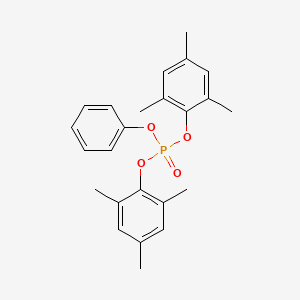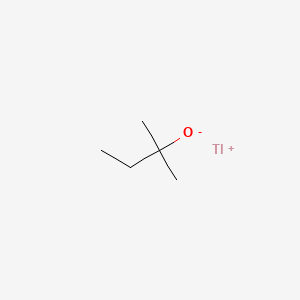
2-Butanol, 2-methyl-, thallium(1+) salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanol, 2-methyl-, thallium(1+) salt is an organothallium compound It consists of a thallium ion (Tl^+) bonded to 2-methyl-2-butanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 2-methyl-, thallium(1+) salt typically involves the reaction of 2-methyl-2-butanol with a thallium(I) salt, such as thallium(I) acetate or thallium(I) nitrate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thallium(I) ion. The general reaction can be represented as:
2-methyl-2-butanol+Tl(I) salt→2-Butanol, 2-methyl-, thallium(1+) salt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanol, 2-methyl-, thallium(1+) salt can undergo various chemical reactions, including:
Oxidation: The thallium(I) ion can be oxidized to thallium(III) under certain conditions.
Reduction: The compound can be reduced back to its constituent alcohol and thallium metal.
Substitution: The thallium ion can be replaced by other metal ions or functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.
Substitution: Various nucleophiles can be used to replace the thallium ion, depending on the desired product.
Major Products Formed
Oxidation: Thallium(III) compounds and oxidized organic products.
Reduction: 2-methyl-2-butanol and thallium metal.
Substitution: New organometallic compounds or functionalized organic molecules.
Applications De Recherche Scientifique
2-Butanol, 2-methyl-, thallium(1+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Butanol, 2-methyl-, thallium(1+) salt involves the interaction of the thallium ion with various molecular targets. Thallium ions can form strong bonds with sulfur and nitrogen-containing ligands, making them useful in coordination chemistry. The pathways involved in its reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butanol, 2-methyl-, sodium salt
- 2-Butanol, 2-methyl-, potassium salt
- 2-Butanol, 2-methyl-, lithium salt
Uniqueness
2-Butanol, 2-methyl-, thallium(1+) salt is unique due to the presence of the thallium ion, which imparts distinct chemical properties compared to its sodium, potassium, and lithium counterparts. Thallium’s ability to form stable complexes and its reactivity in various chemical reactions make this compound particularly valuable in specialized applications.
Propriétés
Numéro CAS |
75222-21-8 |
|---|---|
Formule moléculaire |
C5H11OTl |
Poids moléculaire |
291.52 g/mol |
Nom IUPAC |
2-methylbutan-2-olate;thallium(1+) |
InChI |
InChI=1S/C5H11O.Tl/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1 |
Clé InChI |
XKVXJYYZALRVPU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)[O-].[Tl+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




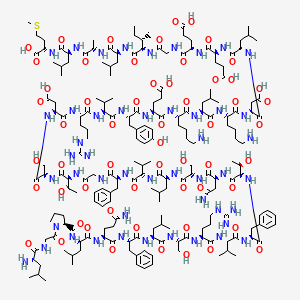
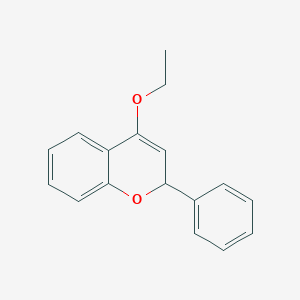
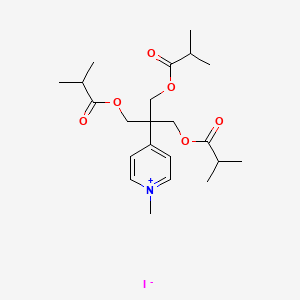
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

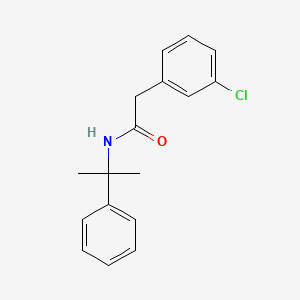

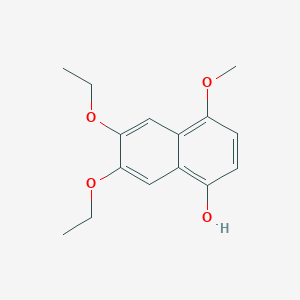
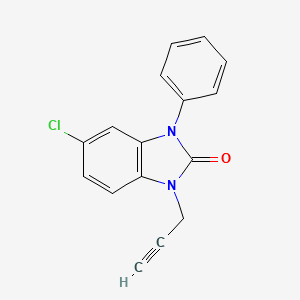
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
